![molecular formula C25H24N2OS2 B331286 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B331286.png)
3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate aldehydes, amines, and thiosemicarbazides under controlled conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imine or thiazolidinone moiety, leading to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Research may focus on its potential as a therapeutic agent or its mechanism of action in biological systems.
Medicine
In medicine, the compound could be investigated for its potential use in drug development. Its biological activities may make it a candidate for the treatment of various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be harnessed for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class with diverse biological activities.
Imidazolidinones: Structurally similar but with different biological properties.
Uniqueness
The uniqueness of 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern and the presence of both aromatic and heterocyclic moieties. This structure may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H24N2OS2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N2OS2/c1-15-6-8-20(12-18(15)4)26-25-27(21-9-7-16(2)19(5)13-21)24(28)23(30-25)14-22-17(3)10-11-29-22/h6-14H,1-5H3/b23-14-,26-25? |
InChI Key |
FIJWMXCSVRBIGI-WPCCGSCNSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CS3)C)S2)C4=CC(=C(C=C4)C)C)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CS3)C)/S2)C4=CC(=C(C=C4)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CS3)C)S2)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B331203.png)
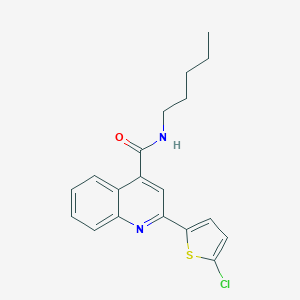
![2-[2-(allyloxy)phenyl]-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331207.png)
![10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331208.png)
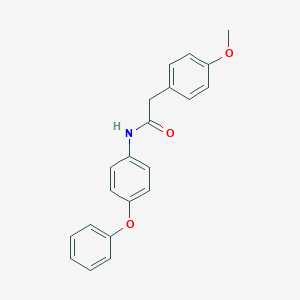
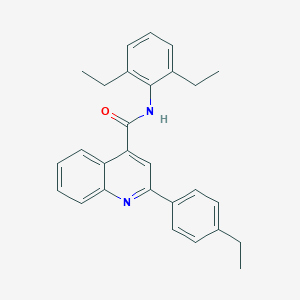
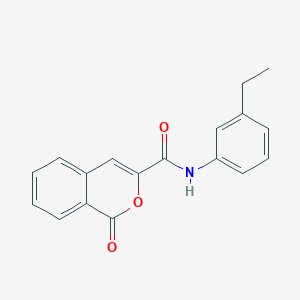
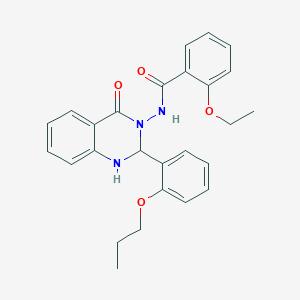
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B331217.png)
![4-(allyloxy)-N-(2-[4-(diethylamino)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B331218.png)
![2-(5-methyl-2-furyl)-N-[2-(4-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B331220.png)
![7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B331223.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B331225.png)
![2-(2,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-4-quinolinecarboxamide](/img/structure/B331227.png)
